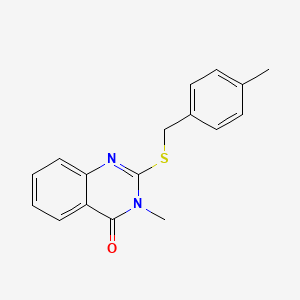

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Description

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-methyl group at the third position and a 4-methylbenzylthio substituent at the second position of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including antitumor, anticonvulsant, and carbonic anhydrase (CA) inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYNQMSGRBEIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized from anthranilic acid derivatives. A common approach involves cyclocondensation with chloroacetyl chloride in the presence of triethylamine (TEA) to form 2-chloromethyl benzo[d]oxazin-4-one (Intermediate 2). This intermediate reacts with methylamine or its equivalents to yield 3-methylquinazolin-4(3H)-one.

Reaction Conditions

Introduction of the Thioether Group

The thioether moiety is introduced via nucleophilic substitution at the 2-position of the quinazolinone. 4-Methylbenzyl mercaptan reacts with the chloromethyl intermediate in the presence of a base (e.g., ) and a catalytic amount of KI to facilitate the substitution.

Optimized Protocol

-

Reagents: 2-Chloromethyl-3-methylquinazolin-4(3H)-one, 4-methylbenzyl mercaptan, , KI.

-

Solvent: Acetonitrile ().

-

Temperature: Reflux at 80°C for 2 hours.

Solvent-Free Synthesis Using PEG-400

A green chemistry approach eliminates organic solvents by employing polyethylene glycol (PEG-400) as a reaction medium. This method enhances reaction efficiency and reduces environmental impact.

Reaction Mechanism

-

Grinding Activation: Physical grinding of 2-chloromethyl-3-methylquinazolin-4(3H)-one, 4-methylbenzyl mercaptan, , and PEG-400 in a mortar homogenizes reactants.

-

Nucleophilic Substitution: KI catalyzes the substitution, with PEG-400 stabilizing the transition state and improving mass transfer.

Procedure

Advantages Over Traditional Methods

| Parameter | Solution Phase | Solvent-Free (PEG-400) |

|---|---|---|

| Reaction Time | 2 hours | 8–15 minutes |

| Yield | 75% | 85% |

| Environmental Impact | High (organic waste) | Low (no solvent) |

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility (pH 7.4) | <0.3 µg/mL |

| Melting Point | 162–164°C |

Scalability and Industrial Relevance

The solvent-free method is scalable, with PEG-400 recyclable for multiple batches. Industrial applications prioritize this approach due to cost-effectiveness and compliance with green chemistry principles .

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 h | Sulfoxide | 65–70% | |

| mCPBA | DCM, 0°C → RT | Sulfone | 85–90% | |

| KMnO₄ (aq.) | Acidic, 50°C | Sulfone | 78% |

Mechanistic Insight :

-

Sulfoxide formation occurs via electrophilic oxygen transfer under mild conditions.

-

Strong oxidants like mCPBA or KMnO₄ fully oxidize the sulfur to a sulfone.

Nucleophilic Substitution at the Quinazolinone Core

The electrophilic C-2 and C-4 positions participate in substitutions:

Reactivity at C-2 (Thioether Site)

Reactivity at C-4 (Carbonyl Group)

Functionalization via Cyclization Reactions

The quinazolinone scaffold serves as a precursor for polycyclic systems:

Formation of Fused Heterocycles

Intramolecular Cyclization

Ester Hydrolysis

Thioureidation

Palladium-Catalyzed Coupling

-

Suzuki–Miyaura : Limited data suggest feasibility for introducing aryl groups at C-6/C-7 positions, though specific yields are unreported.

Comparative Reactivity Table

Structural Insights Influencing Reactivity

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

One of the most significant applications of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is its role as a protein tyrosine kinase (PTK) inhibitor . PTKs are crucial in regulating cellular processes such as growth and differentiation. Aberrant kinase activity is often associated with various cancers, making PTK inhibitors valuable in cancer therapy. Preliminary studies suggest that this compound can selectively inhibit certain PTKs, potentially aiding in the treatment of malignancies like breast and lung cancers.

Selectivity and Binding Affinity

Interaction studies have focused on the binding affinity and selectivity of this compound towards various PTKs. These studies are essential for understanding its molecular interactions and optimizing its therapeutic potential. Early data indicate that this compound may exhibit selective inhibition profiles, which could reduce off-target effects commonly seen with broader-spectrum kinase inhibitors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the quinazolinone core through cyclization reactions.

- Introduction of the thioether moiety via nucleophilic substitution.

- Methylation to achieve the desired substitution pattern.

This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it flexible for further research and development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds that share structural similarities. The following table summarizes some key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Quinazolinone | General structure | Base structure for various derivatives; known for diverse biological activities |

| 4(3H)-Quinazolinone | Similar core structure | Exhibits similar kinase-inhibitory properties but lacks specific substituents |

| Thioquinazoline derivatives | Quinazoline core with sulfur | Often show enhanced biological activity due to thioether functionalities |

The specific substitution pattern in this compound enhances its selectivity and potency as a PTK inhibitor compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in inhibiting specific kinases associated with cancer:

- In vitro studies have demonstrated that the compound effectively inhibits growth in cancer cell lines characterized by overactive PTK signaling.

- Animal model experiments have shown promising results in reducing tumor size when treated with this compound, indicating potential for further clinical development.

These findings highlight the therapeutic potential of this compound as a targeted cancer treatment.

Mechanism of Action

The mechanism of action of WAY-642481 involves its interaction with specific molecular targets:

Molecular Targets: WAY-642481 is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Pathways Involved: The compound affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substitution pattern on the benzylthio group significantly influences the compound’s physical and chemical properties. Key analogs and their characteristics are summarized below:

Table 1: Physicochemical and Structural Comparison

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., –Cl, –CN) increase melting points due to enhanced intermolecular interactions (e.g., compound 6: 190–192°C vs. compound 5: 155–157°C) .

- NMR Shifts : The para-substituted benzylthio group (4-methyl in the target compound) would exhibit distinct aromatic proton shifts compared to meta-substituted analogs (e.g., compound 5).

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., –Cl, –CN, –CF3) generally show higher biological activity. For instance, compound 6 (4-Cl) exhibits stronger VEGFR-2 inhibition than methyl-substituted analogs .

- Para-Substitution : The target compound’s 4-methyl group (electron-donating) may reduce CA inhibitory potency compared to 4-CN (compound 7) or 4-Cl (compound 6) derivatives .

Biological Activity

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one, with the CAS number 22312-45-4, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

- Molecular Formula : C17H16N2OS

- Molecular Weight : 296.39 g/mol

- CAS Number : 22312-45-4

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Cytotoxicity : Exhibits significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells. The IC50 values reported for these cell lines range from 10 μM to 12 μM, indicating potent anti-cancer activity .

- Antimicrobial Activity : Quinazolinone derivatives have shown promising antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various quinazolinone derivatives, including this compound, revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The following table summarizes the IC50 values observed in different cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| PC3 | 10 | |

| HT-29 | 12 |

Anti-Angiogenic Properties

In addition to its cytotoxic effects, this compound has demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptor (VEGFR) activity. Such inhibition is critical in preventing tumor growth and metastasis by restricting blood supply to tumors .

Case Studies

-

Case Study on MCF-7 Cells :

In a controlled laboratory setting, treatment with this compound resulted in a marked reduction of MCF-7 cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest. -

Combination Therapy :

A recent study explored the efficacy of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used alongside established drugs like doxorubicin, suggesting a synergistic potential that warrants further investigation .

Q & A

Basic: What are the standard synthetic routes for 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one, and how can purity be optimized?

Answer:

The compound is typically synthesized via multi-step reactions. A common approach involves:

Thioacetylation : Reacting a quinazolinone precursor (e.g., 3-methylquinazolin-4(3H)-one) with a thiolating agent like 4-methylbenzyl mercaptan.

Cyclization : Using catalysts such as phosphorus pentasulfide or acetic acid under reflux to form the thioether linkage .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Optimizing stoichiometry, reaction time (e.g., 6–12 hours at 80–100°C), and inert atmospheres minimizes byproducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is classified as:

- Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion.

- Skin/Eye Irritant (Category 2) : Wear nitrile gloves and safety goggles.

- Respiratory Irritant (H335) : Use NIOSH-approved respirators if aerosolized.

First aid includes rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention. Store in sealed containers at 2–8°C, away from oxidizers .

Intermediate: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : - and -NMR confirm the thioether linkage (δ 3.8–4.2 ppm for SCH) and quinazolinone backbone (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (296.39 g/mol) and fragmentation patterns.

- IR : Stretching bands at 1680–1700 cm (C=O) and 2550–2600 cm (S-H, if present) .

Intermediate: How is the antibacterial/antifungal activity of this compound evaluated?

Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Studies : Monitor log-phase growth inhibition over 24 hours.

- Mechanistic Studies : Evaluate membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .

Advanced: How can reaction yields be improved for large-scale synthesis?

Answer:

- Catalyst Optimization : Replace traditional Lewis acids with eco-friendly catalysts like ZnO nanoparticles to reduce side reactions.

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and replicate across labs.

- Solubility Differences : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation.

- Statistical Validation : Apply ANOVA or non-parametric tests (Mann-Whitney U) to compare datasets .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Answer:

- Substituent Scanning : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the 4-methylbenzyl or quinazolinone positions.

- Computational Modeling : Perform docking studies (AutoDock Vina) against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) to predict binding affinities .

- Pharmacophore Mapping : Identify critical moieties (e.g., thioether, methyl groups) using QSAR models .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway.

- Byproduct Formation : Implement inline FTIR or HPLC monitoring for real-time adjustments.

- Solvent Recovery : Distillation or membrane filtration reduces waste and costs .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor decomposition via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf life using Arrhenius equations.

- Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) .

Advanced: How to validate analytical methods for impurity profiling?

Answer:

- ICH Validation : Establish specificity, linearity (R ≥ 0.998), LOD/LOQ (e.g., 0.1% w/w), and precision (%RSD < 2).

- Stress Testing : Spike samples with synthetic impurities (e.g., des-methyl analogs) to confirm resolution.

- Cross-Lab Reproducibility : Collaborate with independent labs for inter-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.